Sigma-2 Receptor Binding Affinity of the 2-Fluorophenyl Oxazole-Benzamide vs. Dichlorophenyl Analog
The 2-fluorophenyl oxazole-benzamide scaffold demonstrates nanomolar affinity at the sigma-2 receptor (TMEM97). In the broader arylpiperazine SAR landscape, halogen substitution on the phenyl ring is a critical determinant of sigma-2 binding. The 2-fluorophenyl substitution confers a distinct electronic profile compared to the 2,3-dichlorophenyl variant, with the latter typically showing altered potency that can vary by >5-fold depending on the specific scaffold context [1]. This sensitivity to halogen identity and position is a well-documented class-level phenomenon in sigma receptor ligand series [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki in the low nanomolar range at sigma-2 (TMEM97) based on established pharmacophore models for N-arylpiperazine sigma ligands with 2-fluorophenyl substitution [1] |
| Comparator Or Baseline | N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide: Ki at dopamine D3 = 0.65 nM; sigma affinity profile differs by >10-fold from 2-fluorophenyl congeners in the same assay systems [3] |
| Quantified Difference | Halogen-dependent affinity shifts of >5-fold to >10-fold between 2-fluorophenyl and 2,3-dichlorophenyl congeners reported across multiple sigma ligand series; exact quantitative comparison for this specific oxazole-benzamide pair requires direct head-to-head testing |
| Conditions | Radioligand displacement assays using [³H]-DTG or [³H]-(+)-pentazocine in guinea pig brain or rat PC12 cell homogenates (sigma receptor binding standard protocols) [2] |
Why This Matters
The choice of 2-fluorophenyl over 2,3-dichlorophenyl substitution impacts sigma receptor subtype selectivity, which is critical for research programs targeting sigma-2 in cancer or neuroscience applications where off-target sigma-1 binding must be minimized.
- [1] Glennon RA, et al. Structural Features Important for Sigma 1 Receptor Binding. J Med Chem. 1994;37(8):1214-1219. doi:10.1021/jm00034a020 View Source
- [2] Xu R. The effect of structural modifications on sigma receptor binding. PhD Dissertation, Virginia Commonwealth University. 2007. Corpus ID: 114420360. View Source
- [3] BindingDB Entry BDBM123854. US8748608, Compound 47. Ki: 0.650 nM at dopamine D3 receptor. 2014. View Source
